Cas no 80-26-2 (alpha-Terpinyl acetate)

alpha-Terpinyl acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (+/-)-alpha-terpinyl acetate

- Terpinyl acetate

- p-menth-1-en-8-yl acetate

- Terpinyl Acetate (mixture of isomers)

- (±)-α-Terpinyl acetate, predominantly α-isomer

- TERPINYL ACETATE(AS)

- ALPHA-TERPINYL ACETATE

- Terpineol acetate

- Terpineol, acetate

- p-Menth-1-en-8-ol, acetate

- alpha-Terpineol, acetate

- .alpha.-Terpinyl acetate

- alpha-Terpineol acetate

- 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, acetate

- DSSTox_CID_6496

- DSSTox_RID_78123

- DSSTox_GSID_26496

- 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate

- (+/-)-2-(4-Methyl-3-cyclohexenyl)isopropyl acetate

- [1-methyl-1-(4-methylcycl

- α-Terpinyl acetate

- 3-Cyclohexene-1-methanol, α,α,4-trimethyl-, acetate (9CI)

- p-Menth-1-en-8-ol, acetate (8CI)

- (±)-α-Terpineol acetate

- (±)-α-Terpinyl acetate

- 2-(4-Methyl-3-cyclohexen-1-yl)-2-propyl acetate

- α,α,4-Trimethyl-3-cyclohexene-1-methanol acetate

- α-Terpineol acetate

- α-Terpinyl acetate

- FEMA 3047

- a-Terpineol acetate

- alpha-Terpinyl acetate

-

- MDL: MFCD00037155

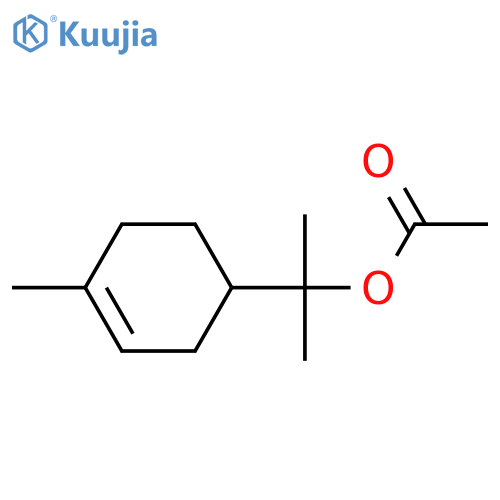

- Inchi: 1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3

- InChI-Schlüssel: IGODOXYLBBXFDW-UHFFFAOYSA-N

- Lächelt: O=C(C)OC(C1CCC(C)=CC1)(C)C

Berechnete Eigenschaften

- Genaue Masse: 196.14600

- Monoisotopenmasse: 196.146

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 3

- Komplexität: 251

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 26.3

- Tautomerzahl: nichts

- Oberflächenladung: 0

- XLogP3: 2.4

Experimentelle Eigenschaften

- Farbe/Form: Colorless oily liquid with lemon and lavender aromas.

- Dichte: 0.953 g/mL at 25 °C(lit.)

- Siedepunkt: 94°C/4mmHg(lit.)

- Flammpunkt: Fahrenheit: 212° f

Celsius: 100° c - Brechungsindex: n20/D 1.464-1.467

n20/D 1.465(lit.) - PSA: 26.30000

- LogP: 3.07450

- FEMA: 3047

- Löslichkeit: Soluble in ethanol, ethyl acetate, ether, cyclohexane and other organic solvents, insoluble in water.

alpha-Terpinyl acetate Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:2

- Code der Gefahrenkategorie: 36/38

- Sicherheitshinweise: S26-S36

- RTECS:OT0200000

-

Identifizierung gefährlicher Stoffe:

- TSCA:Yes

- Risikophrasen:R36/38

alpha-Terpinyl acetate Zolldaten

- HS-CODE:2915390090

- Zolldaten:

China Zollkodex:

2915390090Übersicht:

2915390090. andere Acetatester. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. RegulierungsbedingungenAB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren).MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Regulierungsbedingungen:

A.Zollabfertigungsformular für eingehende Waren

B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:

R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln

S.Sanitäre Überwachung und Inspektion von exportierten Lebensmitteln

M.Wareninspektion bei der Einfuhr

N.Wareninspektion bei AusfuhrenZusammenfassung:

2915390090. Ester der Essigsäure. MwSt:17,0%.; Steuerermäßigungssatz:13,0%.; Aufsichtsbedingungen:AB(Bescheinigung über die Kontrolle der Waren im Inland, Bescheinigung über die Kontrolle der Waren im Auslauf).MFN-Tarif:5.5%. General tariff:30.0%

alpha-Terpinyl acetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ME711-100ml |

alpha-Terpinyl acetate |

80-26-2 | 85.0%(GC) | 100ml |

¥323.0 | 2022-06-10 | |

| Cooke Chemical | A7953612-25ML |

Terpinyl Acetate |

80-26-2 | >85.0%(GC) | 25ml |

RMB 79.20 | 2025-02-21 | |

| S e l l e c k ZHONG GUO | S5691-25mg |

Terpinyl Acetate |

80-26-2 | 98% | 25mg |

¥794.58 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T36040-25g |

Terpinyl Acetate |

80-26-2 | ≥97% | 25g |

¥78.0 | 2023-09-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W304799-5KG-K |

alpha-Terpinyl acetate |

80-26-2 | FG | 5KG |

3974.5 | 2021-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0023-500ML |

Terpinyl Acetate (mixture of isomers) |

80-26-2 | >85.0%(GC) | 500ml |

¥470.00 | 2024-04-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8079-25 mg |

Terpinyl Acetate |

80-26-2 | 25mg |

¥740.00 | 2022-02-28 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 09206-1ML |

alpha-Terpinyl acetate |

80-26-2 | analytical standard | 1ML |

¥986.84 | 2022-02-23 | |

| abcr | AB141867-25 ml |

Terpinyl acetate, 85%; . |

80-26-2 | 85% | 25 ml |

€43.60 | 2024-04-16 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W304799-10KG-K |

alpha-Terpinyl acetate |

80-26-2 | FG | 10KG |

9199.57 | 2021-05-17 |

alpha-Terpinyl acetate Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Silica Solvents: Ethyl acetate ; 12 h, rt

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

1.2 Reagents: Water Solvents: Diisopropyl ether

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

Synthetic Routes 25

Synthetic Routes 26

alpha-Terpinyl acetate Raw materials

- Limonene

- 4-(1-chloro-1-methylethyl)-1-methylcyclohexene

- Terpineol

- Isopropenyl acetate

- α-terpinyl bromide

- Zinc acetate

- α-Terpineol

- β-Pinene

- 2-Pinene

alpha-Terpinyl acetate Preparation Products

alpha-Terpinyl acetate Verwandte Literatur

-

Ru Liu,Chen Wang,Anmin Huang,Bin Lv Anal. Methods 2018 10 2115

-

2. Rearrangements of pinane derivatives. Part II. Products of acid-catalysed rearrangement of α-pinene and β-pinene in acetic acidClaudia M. Williams,D. Whittaker J. Chem. Soc. B 1971 672

-

D. Holness Analyst 1959 84 3

-

Md. Raihan Sarkar,Stephen G. Bell Catal. Sci. Technol. 2020 10 5983

-

David H. Grayson Nat. Prod. Rep. 1998 15 439

Verwandte Kategorien

- Natürliche Produkte und Extrakte Pflanzenextrakte pflanzenbasiert Rhanterium epapposum

- Lösungsmittel und organische Chemikalien Organische Verbindungen Säuren/Ester

- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Menthan Monoterpenoide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Monoterpene Menthan Monoterpenoide

80-26-2 (alpha-Terpinyl acetate) Verwandte Produkte

- 300829-22-5(2-Chloro-n-cyclopentyl-4-nitrobenzamide)

- 1334398-47-8(4-(2-methanesulfonylethoxy)phenylboronic acid)

- 865853-43-6(1,2,5-Tri-O-acetyl-3-deoxy-D-ribofuranose)

- 99840-51-4(2-(Benzylamino)-2-methylpropanenitrile)

- 1780652-33-6(2-Oxaspiro[3.3]heptane-6-carbonitrile)

- 1489-03-8(1,2,4triazolo1,5-a1,3,5triazin-7(6H)-one)

- 1185304-17-9(3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride)

- 1398065-59-2(1,3-Di-iso-propylbenzene-d18)

- 1214872-97-5(Methyl 2-(benzoylamino)-3-{(2,4-dichlorobenzyl)oxyimino}propanoate)

- 2172521-59-2(2,2-diethyl-9,9-difluoro-1-oxa-5-azaspiro5.5undecane)